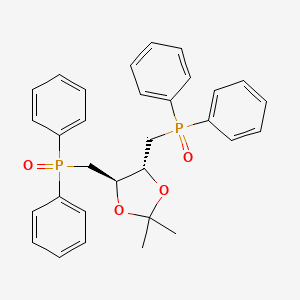
(((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and two diphenylphosphine oxide groups. The presence of these functional groups imparts significant reactivity and versatility to the compound.
Méthodes De Préparation
The synthesis of (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, followed by the introduction of the diphenylphosphine oxide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
(((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organotin halides, NaCNBH3, and other hydride sources . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral building block and a reagent in asymmetric synthesis . In biology and medicine, it may be utilized in the development of pharmaceuticals and as a tool for studying biochemical pathways. Industrial applications include its use in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) involves its ability to act as a hydrogen donor or acceptor in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in reduction reactions, the compound can donate hydrogen atoms to reduce other molecules, while in oxidation reactions, it can accept hydrogen atoms .
Comparaison Avec Des Composés Similaires
Similar compounds to (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) include other dioxolane derivatives and diphenylphosphine oxide compounds. These compounds share similar structural features but may differ in their reactivity and applications. For instance, (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol is another dioxolane derivative used as a chiral building block . The uniqueness of (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) lies in its combination of the dioxolane ring and diphenylphosphine oxide groups, which provide distinct reactivity and versatility .
Propriétés
Formule moléculaire |
C31H32O4P2 |
|---|---|
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
(4R,5R)-4,5-bis(diphenylphosphorylmethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C31H32O4P2/c1-31(2)34-29(23-36(32,25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(35-31)24-37(33,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1 |
Clé InChI |
KZUJPJPWSHHJRQ-KYJUHHDHSA-N |
SMILES isomérique |
CC1(O[C@H]([C@@H](O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES canonique |
CC1(OC(C(O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


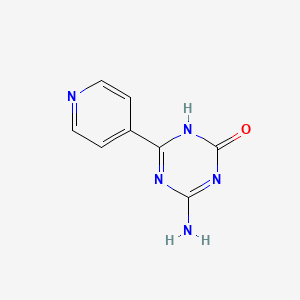

![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
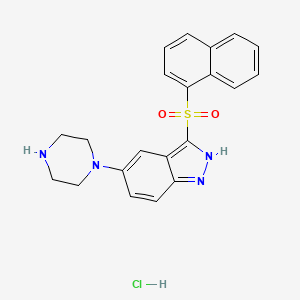

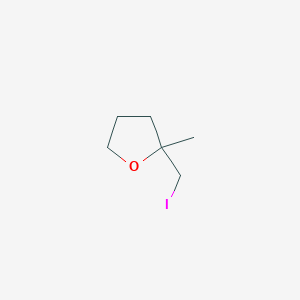

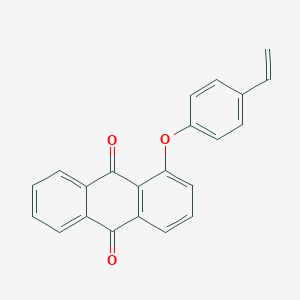
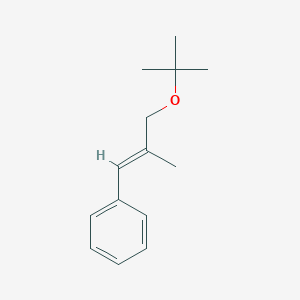
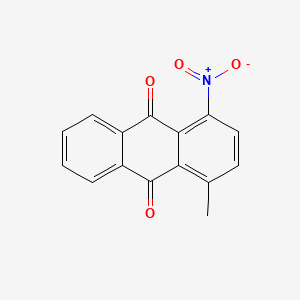
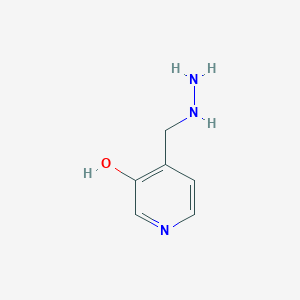

![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)
